molecular formula C21H18ClNO2 B11359777 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one

3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11359777
M. Wt: 351.8 g/mol
InChI Key: YRLCGORMHNAKHL-UHFFFAOYSA-N
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Description

The compound 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a combination of furan, indole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the furan and indole rings with the chlorophenyl group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the indole ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Alcohols and other reduced forms of the original compound.

    Substituted Derivatives: Compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving indole and furan derivatives.

Medicine

    Drug Development: Due to its structural similarity to bioactive molecules, it can be explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Catalytic Activity: As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5-(2-bromophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one
  • 3-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one
  • 3-{[5-(2-methylphenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The presence of the 2-chlorophenyl group in 3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1,3-dihydro-2H-indol-2-one imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its analogs with different substituents.

Properties

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

3-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C21H18ClNO2/c1-2-23-19-10-6-4-7-15(19)17(21(23)24)13-14-11-12-20(25-14)16-8-3-5-9-18(16)22/h3-12,17H,2,13H2,1H3

InChI Key

YRLCGORMHNAKHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

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